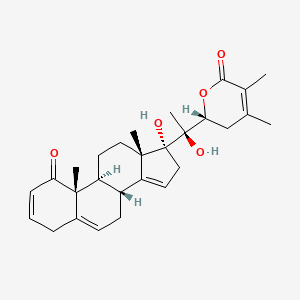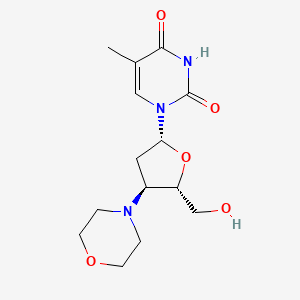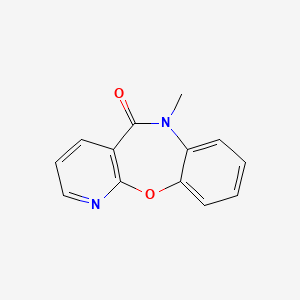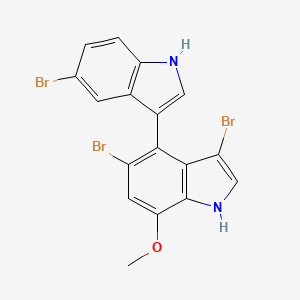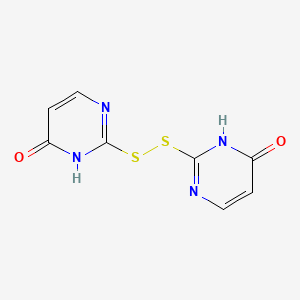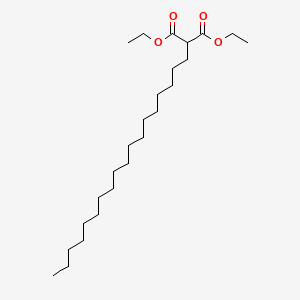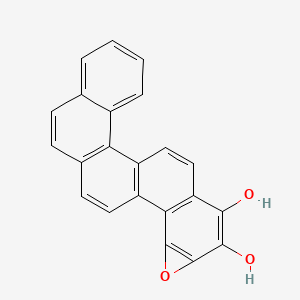
(1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)methanol: is a complex organic compound that features both an indole and a pyridine ring in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)methanol typically involves multi-step organic reactions. One common approach is to start with the indole and pyridine precursors, which are then linked through a series of reactions involving alkylation, reduction, and functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study the interactions between indole and pyridine-containing molecules and various biological targets. It may also serve as a probe for investigating cellular pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of (1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine rings in its structure allow it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)ethanol
- (1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)amine
- (1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)ketone
Uniqueness
What sets (1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)methanol apart from similar compounds is its specific combination of functional groups and the spatial arrangement of the indole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
13426-97-6 |
|---|---|
Fórmula molecular |
C16H17N2O+ |
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
[1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium-3-yl]methanol |
InChI |
InChI=1S/C16H17N2O/c19-12-13-4-3-8-18(11-13)9-7-14-10-17-16-6-2-1-5-15(14)16/h1-6,8,10-11,17,19H,7,9,12H2/q+1 |
Clave InChI |
HWWVGSUELIMHKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC[N+]3=CC=CC(=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




